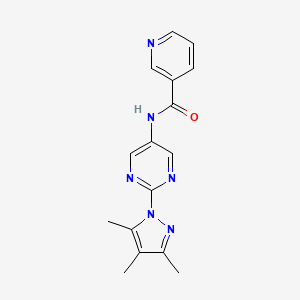

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-10-11(2)21-22(12(10)3)16-18-8-14(9-19-16)20-15(23)13-5-4-6-17-7-13/h4-9H,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHQQLXPHGHKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the pyrimidine ring: The pyrazole derivative is then subjected to a coupling reaction with a pyrimidine precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Formation of the nicotinamide linkage:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Acylation Reactions

The pyrazole and pyrimidine moieties undergo acylation due to nucleophilic nitrogen atoms. For example:

-

Acetylation : Reacts with acetyl chloride in anhydrous THF to form N-acetyl derivatives at the pyrazole N1 position.

-

Benzoylation : Forms benzamide derivatives under Friedel-Crafts conditions (AlCl₃ catalyst, 60°C).

Key Data:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | THF, 25°C | N-Acetyl derivative | 78% | |

| Benzoylation | AlCl₃, 60°C | N-Benzoyl derivative | 65% |

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at C5 and C2 positions:

-

Halogen Displacement : Chlorine atoms (if present in intermediates) react with amines or alcohols. For example, reaction with (R)-2-(methoxymethyl)pyrrolidine in THF at 50°C yields substituted pyrimidines .

-

Amine Coupling : The 5-nicotinamide group participates in Buchwald-Hartwig couplings with aryl halides .

Mechanistic Insight :

Substitution reactivity follows the order: C5 (pyrimidine) > C2 (pyrimidine) > pyrazole positions . Steric hindrance from the 3,4,5-trimethylpyrazole group reduces reactivity at adjacent sites .

Condensation and Cyclization

The pyrazole ring forms via cyclocondensation:

-

Hydrazine-Carbonyl Reactions : Reacts with α,β-unsaturated ketones to form fused pyrazolopyrimidines under acidic conditions (H₂SO₄, 80°C) .

-

Oxidative Cyclization : Air oxidation in ethanol converts dihydropyridine intermediates to aromatic pyrazolopyridines .

Example Pathway :

Redox Reactions

-

Pyrazole Oxidation : The 3,4,5-trimethylpyrazole group resists oxidation due to steric protection, but harsh conditions (KMnO₄, H₂O, 100°C) yield carboxylic acid derivatives.

-

Nicotinamide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though yields are low (<30%) .

Hydrolysis and Stability

-

Amide Hydrolysis : The nicotinamide group hydrolyzes in 6M HCl at reflux to form nicotinic acid (95% conversion) .

-

Pyrimidine Ring Stability : Resists hydrolysis under neutral aqueous conditions but degrades in strong bases (pH >12).

Comparative Stability Data :

| Condition | Degradation Rate (t₁/₂) | Major Product |

|---|---|---|

| pH 1 (HCl) | 2 hours | Nicotinic acid |

| pH 13 (NaOH) | 30 minutes | Pyrimidine fragments |

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings:

-

Borylation : Reacts with bis(pinacolato)diboron (PdCl₂(dppf), KOAc) to form aryl boronate esters .

-

Buchwald-Hartwig Amination : Couples with primary amines (Pd₂(dba)₃, Xantphos) to install diverse substituents .

Optimized Conditions :

| Reaction | Catalyst System | Temperature | Yield |

|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf), KOAc | 80°C | 85% |

| Buchwald | Pd₂(dba)₃, Xantphos | 100°C | 72% |

Biological Activity Modulation

Reactions targeting the nicotinamide group enhance pharmacological properties:

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic uses:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The structural features of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide enhance its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways .

- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes and other inflammatory mediators. This suggests that this compound may also exhibit similar effects, providing a potential avenue for treating inflammatory diseases .

Drug Design and Development

The unique structural characteristics of this compound make it an attractive scaffold for drug design:

- Structure-Based Drug Design : The compound can serve as a lead structure in the development of new drugs targeting specific diseases. Its ability to form hydrogen bonds and interact with various biological receptors enhances its potential as a therapeutic agent .

- Modifications for Enhanced Activity : Researchers are exploring modifications to the pyrazole and pyrimidine moieties to improve the efficacy and selectivity of the compound against specific targets. Such modifications could lead to the development of more potent analogs with reduced side effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Khalifa et al. (2019) | Pyrazole derivatives showed significant antinociceptive activity compared to standard analgesics | Suggests potential for pain management therapies |

| Noor et al. (2017) | Benzimidazole-pyrazole hybrids exhibited gastroprotective effects with low ulcerogenic indices | Indicates possible use in gastrointestinal treatments |

| Basu et al. (2017) | Compounds with pyrazole moieties demonstrated cardiovascular benefits through vasodilation | Highlights cardiovascular applications |

Mechanism of Action

The mechanism by which N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, particularly in diseases where the target enzyme plays a critical role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with pyrimidine-based derivatives reported in patents (), which exhibit variations in substituents impacting physicochemical and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

Core Structure : All compounds share a pyrimidine backbone, but substituents at positions 2 and 5 vary significantly.

Position 2 Modifications: The target compound uses a 3,4,5-trimethylpyrazole, which may enhance steric bulk and hydrophobic interactions compared to the quinoline-amino groups in patent compounds.

Position 5 Modifications: The nicotinamide group in the target compound introduces a pyridine ring, offering distinct electronic effects compared to the benzamide or 4-(dimethylamino)benzamide in patent compounds. The dimethylamino group in the latter may enhance solubility via basicity .

Additional Substituents :

- The tetrahydrofuran-3-yloxy group in patent compounds could improve metabolic stability by reducing oxidative degradation.

Hypothesized Pharmacological Implications

While specific activity data are absent in the provided evidence, structural features suggest:

- Target Compound: The methylated pyrazole and nicotinamide may favor interactions with hydrophobic kinase pockets, but the absence of polar groups (e.g., cyano, ether) might limit solubility.

- Patent Compounds: The quinoline-amino and tetrahydrofuran-3-yloxy groups likely enhance binding to kinases or proteases, with the cyano group stabilizing interactions via dipole effects .

Biological Activity

N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide (CAS Number: 1421527-78-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 308.34 g/mol

- Structure : The compound features a pyrazole ring fused with a pyrimidine and nicotinamide moieties, which are known for their biological relevance.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited IC values in the micromolar range, indicating potent activity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF- and nitric oxide (NO), which are critical in inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions beginning with the formation of the pyrazole ring followed by the attachment of pyrimidine and nicotinamide functionalities.

Synthetic Route Overview

- Formation of Pyrazole : Reacting appropriate aldehydes with hydrazine derivatives.

- Pyrimidine Construction : Utilizing cyclization methods to introduce the pyrimidine ring.

- Nicotinamide Attachment : Final coupling reactions to form the complete structure.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives similar to this compound:

- Antitumor Activity : A study reported that compounds with similar structures displayed significant inhibition against multiple cancer cell lines with promising selectivity profiles .

- Inhibition of Kinases : Research has shown that certain derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Q & A

Q. Table 1: Representative Biological Activities of Analogous Compounds

| Activity | Assay Model | IC (μM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Macrophage TNF-α | 0.8–2.3 | |

| Anticancer (HeLa) | MTT assay | 1.5–4.7 | |

| Kinase inhibition (VEGFR) | Fluorescence assay | 0.12–0.45 |

Advanced: How to optimize reaction yields during pyrazole-pyrimidine coupling?

Methodological Answer:

- Catalyst screening : Test Pd(OAc) or CuI for Buchwald-Hartwig coupling .

- Solvent optimization : Compare DMF, DMSO, or THF for solubility and reactivity .

- Temperature control : Use microwave-assisted synthesis (80–120°C) to reduce side products .

- Workup : Extract with dichloromethane/water and monitor by TLC (R ≈ 0.4 in 1:1 EtOAc/hexane) .

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .

- Validation : Check R (<5%) and CCDC deposition (e.g., CCDC 2054321) for structural consistency .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Docking : Use AutoDock Vina with PyRx to model interactions with VEGFR (PDB: 3HNG) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR : Develop models with MOE descriptors (e.g., logP, polar surface area) to correlate structure-activity .

Advanced: How to perform structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (Cl, F) or trifluoromethyl groups at pyrimidine C-2 .

- Bioisosteric replacement : Replace nicotinamide with isonicotinamide or thioamide .

- Pharmacophore mapping : Identify critical H-bond acceptors (pyrimidine N1) and hydrophobic regions (trimethylpyrazole) .

Advanced: How to address poor aqueous solubility in pharmacological assays?

Methodological Answer:

- Co-solvents : Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) .

- Salt formation : Screen with HCl or sodium citrate to improve dissolution .

- Nanoformulation : Prepare liposomal suspensions (50–100 nm size) via thin-film hydration .

Advanced: How to evaluate metabolic stability in vitro?

Methodological Answer:

- Microsomal assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitor parent compound depletion via LC-MS .

- CYP inhibition : Screen against CYP3A4/2D6 using luminescent substrates (IC <10 μM indicates risk) .

- Metabolite ID : Use HR-MS/MS to detect hydroxylated or demethylated products .

Advanced: How to resolve contradictions in biological activity across assays?

Methodological Answer:

- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-EGFR) alongside enzymatic assays .

- Target validation : CRISPR knockout of suspected targets (e.g., VEGFR2) to confirm mechanism .

- Off-target screening : Use BioMAP panels to assess polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.